4-(1H-imidazol-2-yl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-2-yl)-3-methylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
The compound 4-(1H-imidazol-2-yl)-3-methylpyridine is an imidazole derivative . Imidazole derivatives have been found to interact with a variety of biological targets, showing a broad range of chemical and biological properties . They have been reported to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they interact with their targets in multiple ways . For instance, some imidazole derivatives have been found to restrict the growth of T. gondii, a parasitic protozoan .
Biochemical Pathways
Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The properties of imidazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)-3-methylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanopyridine with an imidazole derivative under specific conditions. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(1H-imidazol-2-yl)-3-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-2-yl)pyridine: Similar structure but lacks the methyl group on the pyridine ring.
3-methylpyridine: Contains the methyl group but lacks the imidazole ring.
2-methylimidazole: Contains the imidazole ring with a methyl group but lacks the pyridine ring.
Uniqueness
4-(1H-imidazol-2-yl)-3-methylpyridine is unique due to the presence of both the imidazole and pyridine rings, along with a methyl group on the pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(1H-imidazol-2-yl)-3-methylpyridine is an organic compound characterized by its unique structural features, which include an imidazole ring and a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₇N₃. The presence of nitrogen heterocycles such as pyridine and imidazole suggests potential applications in drug design and coordination chemistry. These functional groups are known to participate in various chemical reactions, making the compound versatile for synthetic applications.
Antimicrobial Activity
Research has indicated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study utilizing the broth microdilution method assessed the minimum inhibitory concentration (MIC) values against various pathogenic microbes. The results showed that certain imidazole derivatives had promising antibacterial activity comparable to established antibiotics like vancomycin and ciprofloxacin .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
This compound | TBD | Vancomycin | 40 |
HL1 | 78 | Ciprofloxacin | 20 |
HL2 | 39 | - | - |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human dermal fibroblast cells (HFF-1). The MTS assay demonstrated that lower concentrations (39 and 78 µg/mL) maintained high cellular viability (>80%), while higher concentrations (>313 µg/mL) significantly reduced cell viability . These findings highlight the compound's potential as a therapeutic agent with manageable toxicity profiles.
Table 2: Cytotoxicity Results for HFF-1 Cells
Concentration (µg/mL) | Cell Viability (%) |
---|---|
39 | ≥80 |
78 | ≥80 |
156 | ≥80 |
313 | <50 |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Studies suggest that it may bind to proteins involved in signaling pathways, which is critical for understanding its pharmacological potential. The presence of both an imidazole and a pyridine ring enhances its ability to form complexes with metal ions, possibly leading to increased biological activity.
Case Studies and Comparative Analysis
Several studies have explored the structure-activity relationships (SAR) of imidazole derivatives. For instance, modifications to the imidazole and pyridine components can significantly influence their biological activities. In one study, derivatives with enhanced lipophilicity exhibited better bioavailability and reduced toxicity compared to their predecessors .
Table 3: Comparative Analysis of Imidazole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Imidazole + Pyridine | Antimicrobial, Cytotoxic |
Benzene sulfonamide-bearing derivatives | Modified Imidazole | Antitumor against MDA-MB-231 |
Fused bicyclic systems | Enhanced interactions | Neuropharmacological potential |
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-10-3-2-8(7)9-11-4-5-12-9/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWKGHQSZOBCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.